molecular formula C21H18F2N6O2 B2366803 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251558-16-3

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2366803
CAS No.: 1251558-16-3
M. Wt: 424.412
InChI Key: LKEBVLNQBZNROR-UHFFFAOYSA-N
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Description

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, substituted with a 4-fluoroanilino group and a 4-fluorobenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the 4-fluoroanilino group: This is achieved through a nucleophilic substitution reaction, where the aniline derivative reacts with the triazolopyrimidine intermediate.

    Attachment of the 4-fluorobenzyl group: This step involves the alkylation of the intermediate compound with a 4-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are investigated for their biological activities.

    Triazolopyrimidine analogs: Compounds with variations in the substituents on the triazolopyrimidine ring, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-13-10-18-27-28(12-19(30)24-11-14-2-4-15(22)5-3-14)21(31)29(18)20(25-13)26-17-8-6-16(23)7-9-17/h2-10H,11-12H2,1H3,(H,24,30)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEBVLNQBZNROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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